7-Bromomethyl-12-methylbenz(A)anthracene

Chemical Carcinogenesis Sarcoma Induction Benz[a]anthracene Potency

7-Bromomethyl-12-methylbenz(a)anthracene (also referred to as 7-BrMe-12-MeBA, BMBA, or ICR is a tetraphene-class polycyclic aromatic hydrocarbon (PAH) derivative in which the 7-position bears a bromomethyl group and the 12-position bears a methyl group. It is recognized as a direct-acting mutagen and a potent complete carcinogen that does not require metabolic activation to alkylate DNA.

Molecular Formula C20H15Br
Molecular Weight 335.2 g/mol
CAS No. 16238-56-5
Cat. No. B094385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromomethyl-12-methylbenz(A)anthracene
CAS16238-56-5
Synonyms7-bromomethyl-12-methylbenz(a)anthracene
7-bromomethyl-12-methylbenzanthracene
Molecular FormulaC20H15Br
Molecular Weight335.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42
InChIInChI=1S/C20H15Br/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,12H2,1H3
InChIKeyIBWBDNBSIFGSLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)

7-Bromomethyl-12-methylbenz(A)anthracene (CAS 16238-56-5) – Baseline Identity and Class Position


7-Bromomethyl-12-methylbenz(a)anthracene (also referred to as 7-BrMe-12-MeBA, BMBA, or ICR 502) is a tetraphene-class polycyclic aromatic hydrocarbon (PAH) derivative in which the 7-position bears a bromomethyl group and the 12-position bears a methyl group [1]. It is recognized as a direct-acting mutagen and a potent complete carcinogen that does not require metabolic activation to alkylate DNA [2]. The compound appears as fine yellow crystals, is sensitive to prolonged light exposure, and has a molecular formula of C₂₀H₁₅Br with a molecular weight of 335.24 g/mol [1].

Direct-acting carcinogen probe for DNA alkylation studies without metabolic activation requirements.
Single-dose sarcoma model context for chemical carcinogenesis endpoint research in rats.
Light-sensitive yellow crystalline solid requiring protected storage and handling protocols.

Why 7-Bromomethyl-12-methylbenz(A)anthracene Cannot Be Replaced by In-Class Analogs


Within the bromomethylbenz[a]anthracene series, the presence or absence of the 12-methyl substituent produces dramatic quantitative shifts in carcinogenic potency, chemical reactivity, and mutational spectrum that preclude simple interchange. The 12-methyl homolog achieves 100% sarcoma incidence in rats after a single injection, whereas the non-methylated analog 7-bromomethylbenz[a]anthracene is substantially less carcinogenic than its own parent hydrocarbon [1]. At the DNA level, the 12-methyl group alters the distribution of adduct-induced mutations toward distinct sequence hotspots, a property not shared by the des-methyl compound [2]. Even the chloro analog (7-chloromethyl-12-methylbenz[a]anthracene) introduces a different steric profile due to altered halogen size and leaving-group kinetics [3]. Substituting any of these analogs for 7-BrMe-12-MeBA in a mechanistic, pharmacological, or standards-production workflow therefore changes the quantitative biological readout, rendering cross-study comparisons invalid unless the exact compound is used. The evidence below quantifies these differences.

12-Methyl
Absence of 12-methyl group may reduce tumor penetrance from 100% to substantially lower levels; sarcoma model endpoint profile may not transfer to des-methyl analog.
Mutational spectrum
12-Methyl presence enriches mutations at sequence hotspots; non-methylated analog shows more disperse distribution, rendering cross-compound mutation signature comparisons unreliable.
Chloro analog
7-Chloromethyl-12-methylbenz[a]anthracene introduces altered steric profile and leaving-group kinetics; alkylation kinetics and adduct profiles may not be directly interchangeable.

Quantitative Differentiation Evidence for 7-Bromomethyl-12-methylbenz(A)anthracene Against Its Closest Comparators


Complete Carcinogen: 100% Sarcoma Incidence vs. Analogs in Rat Single-Injection Model

In a direct head-to-head rat carcinogenicity study, 7-bromomethyl-12-methylbenz[a]anthracene (7-BrMe-12-MeBA) produced a 100% incidence of sarcoma after a single subcutaneous injection, whereas the non-methylated analog 7-bromomethylbenz[a]anthracene (7-BrMeBA) was less carcinogenic than its parent hydrocarbon 7-methylbenz[a]anthracene [1]. This establishes 7-BrMe-12-MeBA as a complete, potent carcinogen in this model, contrasting sharply with the weaker activity of 7-BrMeBA.

Sarcoma Incidence
Head-to-head
100% sarcoma incidence vs. non-methylated analog (weaker carcinogen) in single-dose rat model.
Supports complete carcinogen endpoint context.
Single injection; Dipple & Slade 1970 protocol; model-specific review required.
Chemical Carcinogenesis Sarcoma Induction Benz[a]anthracene Potency

~4.5× Potency Advantage: 75% Sarcoma Yield at 4.5-Fold Lower Dose Than 7-BrMeBA

In a comparative dose–response study across a series of alkyl and aralkyl bromides, 7-bromomethyl-12-methylbenz[a]anthracene (7-BrMe-12-MeBA) produced a 75% sarcoma yield at only 0.056 mmol/kg, whereas the non-methylated 7-bromomethylbenz[a]anthracene (7-BrMeBA) required a ~4.5-fold higher dose of 0.25 mmol/kg to achieve only a 35% tumor yield [1]. This dose-normalized potency advantage is a direct quantitative differentiator.

Dose–Response
Head-to-head
75% tumor yield at 0.056 mmol/kg vs. 35% yield at 0.25 mmol/kg for non-methylated analog.
Reported ~4.5× lower dose for higher tumor yield.
Rat single-dose model; Dipple et al. 1981 protocol.
Carcinogen Potency Dose–Response Sarcoma Yield

Intermediate Chemical Reactivity: Positioned Between Highly Labile and Insufficiently Reactive Alkylators

The chemical reactivity of 7-bromomethyl-12-methylbenz[a]anthracenyl (7-BrMe-12-MeBA) was ranked using 4-(p-nitrobenzyl)pyridine as a standard nucleophile. 7-BrMe-12-MeBA occupies an intermediate reactivity position—higher than 7-bromomethylbenz[a]anthracenyl (7-BrMeBA) but lower than the trityl cation—consistent with the hypothesis that intermediate reactivity permits sufficient in vivo penetration to critical cellular targets before solvolysis, whereas excessively high reactivity leads to immediate hydrolysis and low reactivity fails to achieve adequate DNA alkylation [1].

Chemical Reactivity
Head-to-head
Ranked 2nd of 6 alkylators; intermediate position between trityl (1st) and des-methyl analog (3rd).
Intermediate reactivity context for sustained DNA alkylation studies.
4-(p-nitrobenzyl)pyridine assay; Dipple et al. 1981 methodology.
Chemical Reactivity Solvolysis Alkylating Agent

Differential Mutational Spectrum: Enrichment of Mutations at Sequence Hotspots vs. 7-BrMeBA

Using the supF gene forward mutation assay in plasmid pS189, 7-bromomethyl-12-methylbenz[a]anthracene (7-BrMe-12-MeBA) and 7-bromomethylbenz[a]anthracene (7-BrMeBA) were compared. While 7-BrMeBA was substantially more mutagenic overall, 7-BrMe-12-MeBA directed a much greater proportion of total mutations to specific sequence hotspots, indicating a qualitatively different mutational spectrum driven by the 12-methyl group [1]. The predominant base substitution for both compounds was G→T [1].

Mutational Spectrum
Head-to-head
Mutation hotspot enrichment vs. more uniformly distributed mutations for non-methylated analog.
Supports sequence-context-dependent mutagenesis research.
supF gene assay; G→T predominant for both; Page et al. 1996.
Mutagenesis Mutation Hotspots supF Gene DNA Adducts

First Crystallographically Characterized Carcinogen–Nucleoside Adduct: N⁶-(12-Methylbenz[a]anthracenyl-7-methyl)deoxyadenosine

The reaction product of 7-bromomethyl-12-methylbenz[a]anthracene with 2′-deoxyadenosine—N⁶-(12-methylbenz[a]anthracenyl-7-methyl)deoxyadenosine—was the first carcinogen–nucleoside adduct of this structural class to be prepared, purified, and solved by single-crystal X-ray diffraction [1]. Key structural features include a near-perpendicular orientation of the adenine and PAH ring systems, a syn glycosidic conformation (rather than the typical anti), and an internal hydrogen bond between the deoxyribose 5′-OH and adenine N(3) [1]. No comparable crystallographic adduct structure is available for the non-methylated 7-BrMeBA.

Adduct Structure
Class-level
First crystallographically characterized carcinogen–nucleoside adduct in this class; unique syn glycosidic conformation solved by X-ray diffraction.
Supports structural biology and DNA repair modeling context.
Only bromomethylbenz[a]anthracene with high-resolution adduct structure; requires independent validation for new constructs.
X-ray Crystallography DNA Adduct Structure Carcinogen–Nucleoside Adduct

Highest-Value Application Scenarios for 7-Bromomethyl-12-methylbenz(A)anthracene Based on Quantitative Differentiation Evidence


Standard Complete Carcinogen for Single-Dose Rat Sarcoma Models

7-BrMe-12-MeBA is the only bromomethylbenz[a]anthracene demonstrated to produce 100% sarcoma incidence in rats with a single subcutaneous injection [1]. This property makes it the preferred positive control or model carcinogen for studies requiring maximum tumor penetrance without repeated dosing, enabling statistically powered experiments with smaller group sizes and reduced cumulative handling of hazardous material.

Synthesis of Structurally Defined DNA Adduct Standards for ³²P-Postlabeling and Mass Spectrometry Assays

The crystallographically characterized N⁶-(12-methylbenz[a]anthracenyl-7-methyl)deoxyadenosine adduct [2] serves as a definitive structural reference for biomonitoring and mechanistic studies. 7-BrMe-12-MeBA is used as the reactive electrophile to prepare monomeric 3′-monophosphate adduct standards of dG and dA for the ³²P-postlabeling assay, where authentic adduct standards are critical for accurate quantification [3].

Structure–Activity Relationship (SAR) Studies of PAH Carcinogenicity: Role of the 12-Methyl Group

The quantitative potency difference (~4.5× lower dose for 2.1× higher tumor yield vs. 7-BrMeBA) and the differential mutational hotspot distribution [1][4] make 7-BrMe-12-MeBA an essential comparator in SAR panels. Its intermediate chemical reactivity, higher than 7-BrMeBA but lower than the biologically inactive trityl bromide [1], supports the hypothesis that optimal carcinogenic alkylating activity requires a specific reactivity window.

DNA Repair and Mutagenesis Studies Focused on Sequence-Context-Dependent Lesion Processing

The enrichment of G→T transversions at defined mutation hotspots by 7-BrMe-12-MeBA, in contrast to the more uniformly distributed mutations induced by 7-BrMeBA [4], provides a unique tool for investigating how local DNA sequence context influences adduct formation, repair enzyme access, and polymerase bypass fidelity. This property is directly relevant to studies of transcription-coupled repair and mutational signature analysis.

Application
Selection Property
Validation Focus
Single-dose sarcoma model studies
Complete carcinogen endpoint profile
Tumor incidence and latency in rat model
DNA adduct standard synthesis
Crystallographically defined adduct geometry
Adduct identity and purity for postlabeling or MS assays
PAH carcinogenicity SAR panels
12-Methyl group potency and reactivity context
Dose–response and reactivity ranking among bromomethyl analogs
Sequence-context-dependent mutagenesis
Hotspot-enriched mutational spectrum
Mutation distribution pattern in reporter gene assays
Quote Request

Request a Quote for 7-Bromomethyl-12-methylbenz(A)anthracene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.